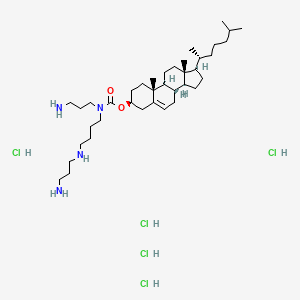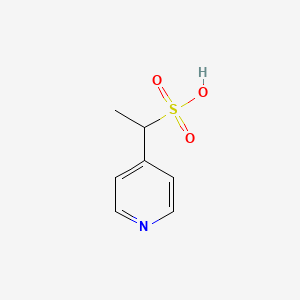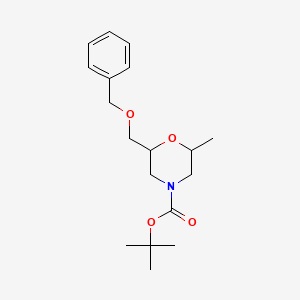
dipotassium;sulfanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless solid that is rarely encountered in its pure form due to its high reactivity with water, which results in the formation of potassium hydrosulfide (KSH) and potassium hydroxide (KOH) . This compound is primarily used in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium sulfanide can be synthesized through the direct combination of potassium and sulfur. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction is as follows:
2K+S→K2S
Industrial Production Methods
In industrial settings, dipotassium sulfanide is often produced by the reduction of potassium sulfate with carbon at high temperatures. The reaction is carried out in a furnace, and the resulting product is purified to obtain dipotassium sulfanide. The reaction is as follows:
K2SO4+4C→K2S+4CO
化学反应分析
Types of Reactions
Dipotassium sulfanide undergoes various types of chemical reactions, including:
Oxidation: Dipotassium sulfanide can be oxidized to form potassium sulfate.
Reduction: It can be reduced to form potassium and sulfur.
Substitution: It can react with acids to form hydrogen sulfide and potassium salts.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as hydrogen or carbon are used at high temperatures.
Substitution: Acids such as hydrochloric acid or sulfuric acid are used at room temperature.
Major Products Formed
Oxidation: Potassium sulfate (K₂SO₄)
Reduction: Potassium (K) and sulfur (S)
Substitution: Hydrogen sulfide (H₂S) and potassium salts (e.g., potassium chloride, KCl)
科学研究应用
Dipotassium sulfanide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is used in the study of sulfur metabolism and as a source of sulfide ions in biochemical experiments.
Industry: It is used in the production of rubber, dyes, and other industrial chemicals.
作用机制
The mechanism of action of dipotassium sulfanide involves the release of sulfide ions (S²⁻) when it reacts with water or other compounds. These sulfide ions can interact with various molecular targets and pathways, including:
Enzyme Inhibition: Sulfide ions can inhibit the activity of certain enzymes by binding to their active sites.
Redox Reactions: Sulfide ions can participate in redox reactions, affecting the redox state of cells and tissues.
Metal Binding: Sulfide ions can bind to metal ions, forming metal-sulfide complexes that can alter the function of metalloproteins.
相似化合物的比较
Dipotassium sulfanide can be compared with other similar compounds, such as:
Potassium sulfide (K₂S): Similar in composition but often exists as a mixture with potassium hydrosulfide.
Sodium sulfide (Na₂S): Similar in chemical properties but with sodium instead of potassium.
Calcium sulfide (CaS): Similar in chemical properties but with calcium instead of potassium.
Uniqueness
Dipotassium sulfanide is unique due to its high reactivity and ability to release sulfide ions readily. This makes it a valuable reagent in various chemical and industrial processes.
属性
IUPAC Name |
dipotassium;sulfanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2S/h;;1H2/q2*+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANSKVBLGRZAQA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13399603.png)




![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine](/img/structure/B13399644.png)
![1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B13399647.png)




![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
![N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13399690.png)
